molecular formula C28H35P B14424591 Phosphorane, decylidenetriphenyl- CAS No. 79827-34-2

Phosphorane, decylidenetriphenyl-

Cat. No.: B14424591
CAS No.: 79827-34-2
M. Wt: 402.5 g/mol
InChI Key: FBZDGCXHPADFSI-UHFFFAOYSA-N
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Description

Phosphorane, decylidenetriphenyl- (CAS 79827-34-2) is an organophosphorus compound with the molecular formula C₂₈H₃₅P and a molecular weight of 402.55 g/mol. Its structure features a decylidene group (a 10-carbon alkyl chain) attached to a triphenylphosphorane core. Key properties include:

  • Hydrogen bond donors/acceptors: 0 (indicating low polarity)
  • Rotatable bonds: 11 (high flexibility due to the long alkyl chain)
  • logP (XlogP): 7.8 (extremely hydrophobic)
  • SMILES: CCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

This compound’s hydrophobicity and structural flexibility make it suitable for applications requiring lipid solubility, though its reactivity may be sterically hindered compared to smaller analogs.

Properties

CAS No.

79827-34-2

Molecular Formula

C28H35P

Molecular Weight

402.5 g/mol

IUPAC Name

decylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C28H35P/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-25H,2-8,18H2,1H3

InChI Key

FBZDGCXHPADFSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triphenylphosphoranes

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Decylidenetriphenylphosphorane –CH=(C₁₀H₁₉) C₂₈H₃₅P 402.55 Long alkyl chain (10 carbons)
Benzylidenetriphenylphosphorane –CH=(C₆H₅) C₂₅H₂₁P 352.42 Aromatic phenyl group
4-Methoxybenzylidenetriphenylphosphorane –CH=(C₆H₄-OCH₃) C₂₆H₂₃PO 394.43 Electron-donating methoxy group
(2-Hydroxybenzoyl)methylenetriphenylphosphorane –CH=(C₆H₃(OH)CO) C₂₆H₂₁PO₂ 404.42 Polar hydroxyl and carbonyl groups
Methylenetriphenylphosphorane –CH₂ C₁₉H₁₅P 274.30 Minimal steric hindrance

Physicochemical Properties and Trends

Table 2: Key Physicochemical Properties

Compound logP Rotatable Bonds Hydrogen Bonding Topological Polar Surface Area (Ų)
Decylidenetriphenylphosphorane 7.8 (calc) 11 0 donors/acceptors 0
Benzylidenetriphenylphosphorane ~4.8* 6 0 0
4-Methoxybenzylidenetriphenyl... 4.84 (exp) 7 0 19.04
(2-Hydroxybenzoyl)methylene... ~3.5* 7 1 donor, 2 acceptors 37.30 (est)
Methylenetriphenylphosphorane 3.41 (calc) 3 0 0

Notes:

  • logP : Decylidenetriphenylphosphorane’s high logP (7.8) reflects extreme hydrophobicity, making it ideal for lipid-phase reactions. In contrast, polar substituents (e.g., methoxy or hydroxy groups) reduce logP .
  • Reactivity : Smaller substituents (e.g., methylene) enhance reactivity due to reduced steric hindrance, while bulky groups (e.g., decylidene) slow reaction kinetics .

Decylidenetriphenylphosphorane

  • Limited literature on specific reactions, but its hydrophobicity suggests utility in synthesizing lipophilic derivatives. Steric bulk may limit participation in Wittig reactions compared to smaller analogs.

Analog Compounds

  • Benzylidenetriphenylphosphorane : Widely used in Wittig reactions to generate alkenes. For example, reacts with carbonyl compounds to form styrenes .
  • 4-Methoxybenzylidenetriphenylphosphorane : Electron-donating methoxy group enhances reactivity in cyclization reactions (e.g., forming dihydrophenanthrofurans) .
  • (2-Hydroxybenzoyl)methylene... : Polar groups enable hydrogen bonding, facilitating reactions in polar solvents .
  • Methylenetriphenylphosphorane : High reactivity in forming ethylene derivatives via Wittig reactions due to minimal steric hindrance .

Table 3: Reaction Examples

Compound Reaction Type Product Example Reference
4-Methoxybenzylidenetriphenyl... Cyclization with o-quinone methides Dihydrophenanthrofurans
Benzylidenetriphenylphosphorane Wittig Reaction Styrenes
Ketenylidenetriphenylphosphorane Pyran Synthesis Pyrans (e.g., from dioxoindanmalononitrile)

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